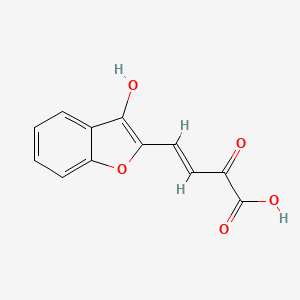
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in constructing benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization of the benzofuran ring.
Industrial Production Methods
Industrial production of benzofuran derivatives, including 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as proton quantum tunneling and free radical cyclization cascades have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxobutenoic acid moiety can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran ketones, while reduction of the oxobutenoic acid moiety can produce corresponding alcohols.
Applications De Recherche Scientifique
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial effects could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 4-(3-Hydroxybenzofuran-2-yl)coumarins
- 2-Phenylbenzofurans
- 2-Arylbenzofurans
Uniqueness
What sets 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid apart from these similar compounds is its unique combination of the benzofuran ring with the oxobutenoic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H8O5 |
|---|---|
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
(E)-4-(3-hydroxy-1-benzofuran-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H8O5/c13-8(12(15)16)5-6-10-11(14)7-3-1-2-4-9(7)17-10/h1-6,14H,(H,15,16)/b6-5+ |
Clé InChI |
XSZLPSAFCUMKIC-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C(O2)/C=C/C(=O)C(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)C=CC(=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12906028.png)
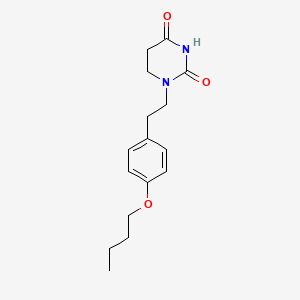
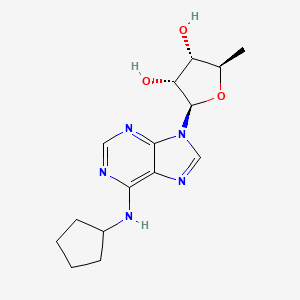

![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)

![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)

![2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine](/img/structure/B12906055.png)
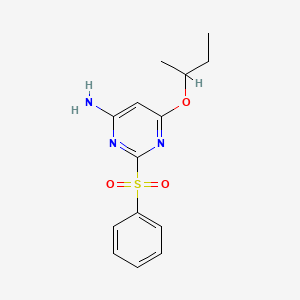
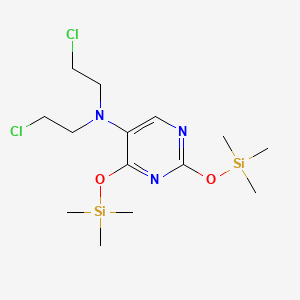
![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)
![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)
